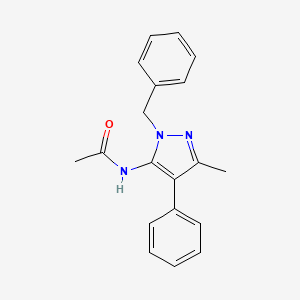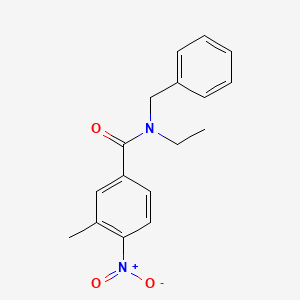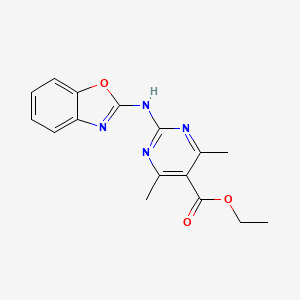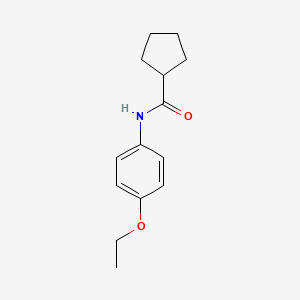![molecular formula C11H16N2OS B5795769 N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5795769.png)
N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea, also known as METU, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiourea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for researchers in various fields. In
作用機序
The exact mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea is not yet fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It may also work by modulating the activity of certain receptors in the brain.
Biochemical and Physiological Effects
N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
実験室実験の利点と制限
One of the main advantages of using N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable, making it a good choice for long-term experiments. However, one of the limitations of using N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea is that its exact mechanism of action is not yet fully understood, which may make it more difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea. One area of research that is particularly promising is in the development of new cancer treatments. N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea has been shown to have anti-cancer properties, and further research could help to identify the most effective ways to use this compound for cancer treatment.
Another area of research that is promising is in the treatment of neurological disorders. Studies have shown that N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea has neuroprotective properties, and further research could help to identify the most effective ways to use this compound for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea is a promising compound that has a range of potential applications in scientific research. Its ease of synthesis and purification, as well as its anti-cancer and neuroprotective properties, make it a valuable tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and to identify the most effective ways to use this compound for scientific research purposes.
合成法
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea involves the reaction of 4-methoxyphenethylamine with methyl isothiocyanate. The resulting product is then purified through recrystallization to obtain pure N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea. This synthesis method has been well-established in the literature and is relatively straightforward, making it a popular choice for researchers who need to obtain N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea for their experiments.
科学的研究の応用
N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea has been shown to have anti-cancer properties, particularly against breast cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential treatment for a range of inflammatory diseases.
Another area of research where N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea has shown promise is in the treatment of neurological disorders. Studies have shown that N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea has neuroprotective properties and may be effective in treating conditions such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-12-11(15)13-8-7-9-3-5-10(14-2)6-4-9/h3-6H,7-8H2,1-2H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROENYXFRISITLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate](/img/structure/B5795691.png)
![2-[(diphenylacetyl)amino]-5-hydroxybenzoic acid](/img/structure/B5795698.png)

![ethyl 1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795712.png)
![5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5795715.png)
![4-benzyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine](/img/structure/B5795718.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5795721.png)


![N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5795745.png)

![1-(3-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5795756.png)
![1-(2-methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5795766.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5795772.png)